molecular formula C17H10FN3O2 B5542199 6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one

6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one

Cat. No. B5542199
M. Wt: 307.28 g/mol
InChI Key: HVVVJLIBHSKMRP-UHFFFAOYSA-N
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Description

The study and development of heterocyclic compounds, especially those incorporating elements like fluorine and phenyl groups into pyrazolo[3,4-d][1,3]oxazin-4(1H)-one frameworks, are of significant interest in medicinal chemistry and material science due to their diverse biological activities and functional properties.

Synthesis Analysis

Heterocyclic compounds similar to 6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one are typically synthesized through multi-step reactions involving key starting materials like amino acids, ketones, and various halogenated compounds. Synthesis may involve condensation, cyclization, and substitution reactions, offering pathways to intricate molecular architectures (Mironovich & Kostina, 2012).

Scientific Research Applications

Antimicrobial and Antibacterial Potency

Compounds characterized by a fluorine atom at the 6-position, such as 6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one, have been found to possess significant antimicrobial potency. The electronic and spatial properties of the substituents play crucial roles in enhancing this antimicrobial potency. For instance, compounds with p-fluorophenyl or p-hydroxyphenyl at the 1-position, combined with specific substituents at the 7-position, exhibit excellent in vitro antibacterial potency and in vivo efficacy (Chu et al., 1985).

Cognitive Impairment and Neuropsychiatric Diseases Treatment

These compounds, particularly when designed as phosphodiesterase 1 (PDE1) inhibitors, have shown potential in the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. They demonstrate high inhibitory potency and selectivity, contributing to promising therapeutic effects in conditions such as schizophrenia and Alzheimer's disease (Li et al., 2016).

Antitumor Activity

Certain derivatives of 6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one have been synthesized and evaluated for their antitumor activities. These compounds have shown promising results against various cancer cell lines, indicating their potential as novel therapeutic agents for cancer treatment (Atta-Allah et al., 2017).

Herbicidal Activity

In the agricultural sector, certain fluorine-containing pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are structurally related to 6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one, have been synthesized and shown to exhibit herbicidal activity against common agricultural pests (Liu et al., 2006).

Neuroleptic Activity

Compounds within this chemical class have also been explored for their neuroleptic activity. They have demonstrated interesting neuroleptic activity with lower side effects compared to some conventional drugs, suggesting their potential use in treating psychiatric disorders (Cascio et al., 1989).

properties

IUPAC Name

6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O2/c18-14-9-5-4-8-12(14)16-20-15-13(17(22)23-16)10-19-21(15)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVVJLIBHSKMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)OC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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